molecular formula C20H18FN3OS B2415124 4-((2-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899731-13-6

4-((2-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2415124
CAS No.: 899731-13-6
M. Wt: 367.44
InChI Key: AEBWHNWTPFKCJA-UHFFFAOYSA-N
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Description

4-((2-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C20H18FN3OS and its molecular weight is 367.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has explored the synthesis of compounds related to fluorinated benzothiazole and pyrimidine hybrids, demonstrating significant anticancer activity. These compounds, including derivatives similar to the specified chemical structure, have been evaluated against various cancer cell lines, including lung, breast, and central nervous system cancers. For instance, the novel fluoro-substituted benzopyran compounds showed promising anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Similarly, microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids has revealed potent anticancer agents with significant cytotoxicity against human lung carcinoma and human adenocarcinoma mammary gland cell lines (Hosamani et al., 2015).

Antimicrobial Activity

Derivatives of the mentioned chemical framework have been investigated for their antibacterial and antifungal properties. A study focusing on thiazole-aminopiperidine hybrid analogues designed as novel Mycobacterium tuberculosis GyrB inhibitors reported promising compounds with activity against tuberculosis and low cytotoxicity (Jeankumar et al., 2013). Furthermore, new thieno[2,3-d]pyrimidin-4(3H)-one derivatives have exhibited higher antifungal activity than fluconazole against Candida fungus species, showing the potential for antimicrobial applications (Kahveci et al., 2020).

Corrosion Inhibition

The compound and its derivatives have been assessed for their role in corrosion inhibition. For instance, eco-friendly synthesis of new pyridopyrimidinone derivatives demonstrated significant inhibition efficiency against the corrosion of carbon steel in acidic media. These derivatives act as mixed-type inhibitors, suggesting their potential application in protecting industrial materials (Abdallah et al., 2018).

Synthesis and Evaluation for Various Biological Activities

Several studies have synthesized derivatives incorporating the core structure of the specified compound to evaluate their biological activities, including anticonvulsant, antidepressant, and anti-proliferative effects. For example, synthesis and in vitro anti-proliferative studies of 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols showed significant activity against cancer cell lines, indicating the potential for therapeutic applications (Harsha et al., 2018).

Properties

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-17-6-2-1-4-15(17)13-26-19-16-5-3-7-18(16)24(20(25)23-19)12-14-8-10-22-11-9-14/h1-2,4,6,8-11H,3,5,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBWHNWTPFKCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3F)CC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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